molecular formula C16H18ClN3O2S B12721590 Thiourea, N-(5-chloro-2-pyridinyl)-N'-(2-(2,5-dimethoxyphenyl)ethyl)- CAS No. 181305-36-2

Thiourea, N-(5-chloro-2-pyridinyl)-N'-(2-(2,5-dimethoxyphenyl)ethyl)-

Cat. No.: B12721590
CAS No.: 181305-36-2
M. Wt: 351.9 g/mol
InChI Key: KDNJRZZOPLBLFC-UHFFFAOYSA-N
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Description

Thiourea, N-(5-chloro-2-pyridinyl)-N’-(2-(2,5-dimethoxyphenyl)ethyl)- is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by the presence of a 5-chloro-2-pyridinyl group and a 2-(2,5-dimethoxyphenyl)ethyl group attached to the thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiourea, N-(5-chloro-2-pyridinyl)-N’-(2-(2,5-dimethoxyphenyl)ethyl)- typically involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 2-(2,5-dimethoxyphenyl)ethylamine in the presence of a thiourea reagent. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key parameters such as reaction time, temperature, and solvent choice would be carefully controlled to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-(5-chloro-2-pyridinyl)-N’-(2-(2,5-dimethoxyphenyl)ethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Thiourea, N-(5-chloro-2-pyridinyl)-N’-(2-(2,5-dimethoxyphenyl)ethyl)- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of thiourea, N-(5-chloro-2-pyridinyl)-N’-(2-(2,5-dimethoxyphenyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Thiourea, N-(2-pyridinyl)-N’-(2-(2,5-dimethoxyphenyl)ethyl)-
  • Thiourea, N-(5-chloro-2-pyridinyl)-N’-(2-phenylethyl)-
  • Thiourea, N-(5-chloro-2-pyridinyl)-N’-(2-(3,4-dimethoxyphenyl)ethyl)-

Uniqueness

Thiourea, N-(5-chloro-2-pyridinyl)-N’-(2-(2,5-dimethoxyphenyl)ethyl)- is unique due to the specific combination of functional groups it possesses. The presence of the 5-chloro-2-pyridinyl group and the 2-(2,5-dimethoxyphenyl)ethyl group imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

181305-36-2

Molecular Formula

C16H18ClN3O2S

Molecular Weight

351.9 g/mol

IUPAC Name

1-(5-chloropyridin-2-yl)-3-[2-(2,5-dimethoxyphenyl)ethyl]thiourea

InChI

InChI=1S/C16H18ClN3O2S/c1-21-13-4-5-14(22-2)11(9-13)7-8-18-16(23)20-15-6-3-12(17)10-19-15/h3-6,9-10H,7-8H2,1-2H3,(H2,18,19,20,23)

InChI Key

KDNJRZZOPLBLFC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)CCNC(=S)NC2=NC=C(C=C2)Cl

Origin of Product

United States

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